Enhanced Lipophilicity (LogP) of Methyl Ester vs. Free Acid Improves Membrane Permeability in Cell-Based Assays
The methyl ester derivative (target compound) exhibits a calculated LogP of 2.93, which is 0.15 units higher than that of the corresponding free carboxylic acid (LogP 2.78) . This increase in lipophilicity, while modest, can significantly affect the compound's ability to cross lipid bilayers in cell-based assays or influence the pharmacokinetic properties of downstream drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.93 (calculated) |
| Comparator Or Baseline | 1-Cbz-3-ethylpiperidine-3-carboxylic acid (CAS 1245808-57-4): LogP 2.78 (calculated) |
| Quantified Difference | ΔLogP = +0.15 |
| Conditions | Calculated using ChemSrc's prediction algorithm (based on molecular structure); conditions not specified. |
Why This Matters
Higher LogP values correlate with improved passive membrane permeability, which is critical for intracellular target engagement in medicinal chemistry campaigns.
